cantharidic acid

Description

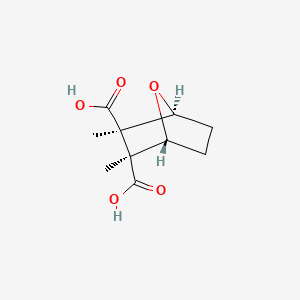

Structure

2D Structure

3D Structure

Properties

CAS No. |

28874-45-5 |

|---|---|

Molecular Formula |

C10H14O5 |

Molecular Weight |

214.21 g/mol |

IUPAC Name |

(2R,3S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C10H14O5/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5?,6?,9-,10+ |

InChI Key |

NMTNUQBORQILRK-OBDNUKKESA-N |

SMILES |

CC1(C2CCC(C1(C)C(=O)O)O2)C(=O)O |

Isomeric SMILES |

C[C@@]1(C2CCC([C@@]1(C)C(=O)O)O2)C(=O)O |

Canonical SMILES |

CC1(C2CCC(C1(C)C(=O)O)O2)C(=O)O |

Pictograms |

Irritant |

Synonyms |

cantharidic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Cantharidic Acid in Blister Beetles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cantharidin, a potent vesicant and defensive compound found in blister beetles (Coleoptera: Meloidae), has garnered significant interest for its therapeutic potential, particularly in oncology. Understanding its biosynthesis is crucial for harnessing its medicinal properties and developing novel synthetic analogs. This technical guide provides an in-depth exploration of the cantharidin biosynthesis pathway, detailing the enzymatic steps, precursor molecules, and regulatory mechanisms. It summarizes key quantitative data, outlines experimental protocols for studying this pathway, and presents visual diagrams of the core processes to facilitate a comprehensive understanding for researchers and drug development professionals.

The Biosynthetic Pathway of Cantharidic Acid

The biosynthesis of cantharidin in blister beetles is a complex process that originates from the mevalonate (MVA) pathway, a fundamental route for isoprenoid synthesis in insects. The pathway culminates in the formation of cantharidin, a C10 terpenoid, from a C15 precursor, farnesol. This transformation involves a series of enzymatic reactions, including oxidations and cyclizations. A notable feature of this pathway is its intersection with the juvenile hormone (JH) biosynthesis and degradation pathways, suggesting a shared enzymatic machinery.

The proposed biosynthetic pathway commences with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the MVA pathway. Key enzymes in this initial phase include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which is a rate-limiting enzyme.[1] These five-carbon units are then sequentially condensed to form the 15-carbon sesquiterpenoid, farnesyl pyrophosphate (FPP), which is subsequently converted to farnesol.

Stable isotope labeling experiments have provided strong evidence for farnesol as a direct precursor to cantharidin.[2] The transformation of farnesol to cantharidin is a multi-step process that is not yet fully elucidated but is known to involve several key enzymes. Recent studies have implicated enzymes related to juvenile hormone metabolism in this process.[3][4]

Key Intermediates and Enzymes:

-

Mevalonate Pathway: Provides the fundamental building blocks (IPP and DMAPP).

-

Farnesyl Pyrophosphate (FPP): The C15 intermediate formed from IPP and DMAPP.

-

Farnesol: A key C15 precursor directly incorporated into cantharidin.[2][5]

-

Farnesal and Farnesoic Acid: Oxidized forms of farnesol that are also intermediates in the pathway.[2]

-

STE24 endopeptidase (McSTE24): An enzyme implicated in the terpenoid backbone pathway leading to cantharidin.[6]

-

Cytochrome P450 (McCYP305a1): A P450 enzyme believed to be involved in the oxidative steps of cantharidin synthesis.[6]

-

Methyl Farnesoate Epoxidase (EcMFE): An enzyme involved in JH biosynthesis that also plays a role in cantharidin production.[3][4]

-

Juvenile Hormone Epoxide Hydrolase (EcJHEH/McJHEH): An enzyme from the JH degradation pathway that is crucial for cantharidin biosynthesis.[3][6]

The biosynthesis is predominantly carried out by adult male blister beetles, who then transfer the cantharidin to females as a nuptial gift.[7] The fat body has been identified as a primary site for cantharidin biosynthesis.[8]

Quantitative Data on Cantharidin Production

The concentration of cantharidin can vary significantly between species, sexes, and even individuals. The following tables summarize some of the available quantitative data from the literature.

| Beetle Species | Sex | Cantharidin Content (mg/beetle) | Reference |

| Epicauta pennsylvanica | - | ~ 0.2 | [4] |

| Epicauta maculata | - | ~ 0.7 | [4] |

| Epicauta immaculata | - | ~ 4.8 | [4] |

| Berberomeloe majalis | Male | Higher than female | [4] |

| Oedemera podagrariae ventralis | Male | 3.89 ± (SD) µ g/beetle | [9][10] |

| Oedemera podagrariae ventralis | Female | 21.68 ± (SD) µ g/beetle | [9][10] |

| Beetle Species | Treatment | Cantharidin Content (mg/g) | Reference |

| Mylabris cichorii | McSTE24-dsRNA treated males | 1.121 | [6] |

| Mylabris cichorii | McCYP305a1-dsRNA treated males | 0.527 | [6] |

| Mylabris cichorii | McJHEH-dsRNA treated males | 0.458 | [6] |

| Mylabris cichorii | McJHEH-dsRNA treated females | 0.155 | [6] |

| Mylabris cichorii | Control males (ddH2O) | >1.5 | [6] |

| Mylabris cichorii | Control females (ddH2O) | 0.25 | [6] |

Experimental Protocols

RNA Interference (RNAi) for Gene Function Analysis

RNA interference is a powerful tool to investigate the function of specific genes in the cantharidin biosynthesis pathway by silencing their expression.

Protocol for dsRNA Injection in Blister Beetles (adapted from general insect protocols): [11][12]

-

dsRNA Synthesis:

-

Amplify a 300-500 bp target gene fragment using PCR with primers containing T7 promoter sequences.

-

Use a commercial in vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit) to synthesize double-stranded RNA (dsRNA) from the PCR product.

-

Purify the dsRNA by phenol-chloroform extraction and ethanol precipitation.

-

Resuspend the dsRNA pellet in nuclease-free water or injection buffer.

-

Measure the concentration and verify the integrity of the dsRNA using a spectrophotometer and agarose gel electrophoresis.

-

-

Injection Procedure:

-

Anesthetize adult blister beetles by chilling them on ice for 5-10 minutes.

-

Use a microinjection system with a fine glass capillary needle.

-

Inject a specific amount of dsRNA solution (e.g., 1-5 µg in 1-2 µL) into the abdomen or thorax of the beetle, avoiding vital organs. A non-targeting dsRNA (e.g., for GFP) should be used as a control.

-

Seal the injection wound with a small amount of petroleum jelly if necessary.

-

House the injected beetles under standard rearing conditions and monitor for survival and phenotypic changes.

-

-

Analysis:

-

After a designated time period (e.g., 24-72 hours), dissect relevant tissues (e.g., fat body) for gene expression analysis (qRT-PCR) to confirm gene knockdown.

-

Extract and quantify cantharidin content using GC-MS to assess the effect of gene silencing on biosynthesis.

-

Isotope Labeling for Precursor Incorporation Studies

Isotope labeling experiments are crucial for tracing the metabolic fate of precursor molecules into the final product, cantharidin.[2][4][13]

General Protocol for Stable Isotope Labeling:

-

Labeled Precursor Preparation:

-

Synthesize or procure a stable isotope-labeled precursor, such as Deuterium (D) or Carbon-13 (¹³C) labeled farnesol.[2]

-

-

Administration to Beetles:

-

The labeled precursor can be administered to the beetles through various methods:

-

Topical application: Apply a solution of the labeled precursor onto the cuticle of the beetle.

-

Injection: Inject a solution of the labeled precursor into the hemocoel.

-

Feeding: Incorporate the labeled precursor into the beetles' diet.

-

-

-

Incubation and Sample Collection:

-

Allow a sufficient incubation period for the beetle to metabolize the labeled precursor.

-

After the incubation period, sacrifice the beetles and extract the cantharidin.

-

-

Analysis:

-

Analyze the extracted cantharidin using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the stable isotope label.

-

The mass shift in the mass spectrum or the specific signals in the NMR spectrum will confirm the incorporation of the precursor into the cantharidin molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Cantharidin Quantification

GC-MS is the standard method for the sensitive and specific quantification of cantharidin in biological samples.[1][14]

Protocol for Cantharidin Extraction and GC-MS Analysis:

-

Sample Preparation:

-

Homogenize beetle tissues (e.g., whole body, fat body) in a suitable solvent (e.g., ethyl acetate).

-

For plasma or hemolymph, perform protein precipitation (e.g., with hydrochloric acid) followed by liquid-liquid extraction with a non-polar solvent like ethyl acetate.[1]

-

-

Extraction:

-

Vortex the homogenate and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the cantharidin.

-

Repeat the extraction process to maximize recovery.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60-140°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240-280°C).[1]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, targeting characteristic ions of cantharidin (e.g., m/z 128, 96).

-

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a cantharidin standard.

-

Quantify the cantharidin in the samples by comparing the peak area to the standard curve. An internal standard can be used to improve accuracy.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

Experimental Workflow for RNAi-mediated Gene Function Analysis

Caption: Workflow for investigating gene function in cantharidin biosynthesis using RNAi.

Logical Relationship of Key Enzyme Classes

Caption: Interrelationship of key enzyme classes in cantharidin biosynthesis.

Conclusion

The biosynthesis of this compound in blister beetles is a specialized metabolic pathway with intricate connections to primary metabolism and hormone regulation. While significant progress has been made in identifying the precursor molecules and key enzymatic players, the complete pathway and its precise regulatory networks are still under active investigation. The experimental protocols and data summarized in this guide provide a solid foundation for researchers to further unravel the complexities of cantharidin biosynthesis. A deeper understanding of this pathway will be instrumental in the development of sustainable sources of cantharidin and its derivatives for therapeutic applications.

References

- 1. Determination of trace cantharidin in plasma and pharmacokinetic study in beagle dogs using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of cantharidin: evidence for the specific incorporation of C-4 and C-11′ of farnesol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. [Identification of farnesol as an intermediate in the biosynthesis of cantharidin from mevalonolactone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. The Potential Organ Involved in Cantharidin Biosynthesis in Epicauta chinensis Laporte (Coleoptera: Meloidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNA Interference Method for Gene Function Analysis in the Japanese Rhinoceros Beetle Trypoxylus dichotomus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA Interference in Aquatic Beetles as a Powerful Tool for Manipulating Gene Expression at Specific Developmental Time Points - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Historical Discovery and Isolation of Cantharidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantharidin, a potent vesicant and toxin, has been a subject of fascination and fear for millennia, from its use in ancient folk medicine to its notorious reputation as the active component of "Spanish fly." The isolation of its active principle in the 19th century marked a pivotal moment in the transition from crude herbal remedies to the science of pharmacology and organic chemistry. This technical guide provides an in-depth account of the historical discovery and isolation of cantharidin and its hydrolysis product, cantharidic acid. It details the early experimental protocols, the evolution of its chemical understanding, and the initial analytical techniques that paved the way for its modern investigation.

The Dawn of Alkaloid Chemistry: The Discovery of Cantharidin

The first successful isolation of the active principle from the blister beetle (Lytta vesicatoria) was achieved in 1810 by the French chemist Pierre-Joseph Robiquet. This was a landmark achievement, as it was one of the earliest instances of isolating a pure, crystalline active compound from a natural source. Robiquet's work was published in the Annales de Chimie, where he described the substance as a colorless, odorless, and crystalline solid.

Robiquet's Isolation Protocol (1810)

Experimental Protocol: Robiquet's Isolation of Cantharidin

-

Source Material: Dried and pulverized blister beetles (Lytta vesicatoria).

-

Initial Extraction: The beetle powder was subjected to maceration with a solvent. Based on the chemical properties of cantharidin and the practices of the time, it is highly probable that ether or alcohol was used for this initial extraction. This step aimed to dissolve the cantharidin and other lipids away from the insect biomass.

-

Solvent Removal: The resulting tincture was then carefully heated to evaporate the solvent, leaving behind a concentrated extract.

-

Purification by Sublimation: Cantharidin is notable for its ability to sublime. It is likely that Robiquet utilized this property by gently heating the crude extract. The cantharidin would have vaporized and then crystallized on a cooler surface, separating it from non-volatile impurities.

-

Crystallization: The sublimed crystals were likely further purified by recrystallization from a suitable solvent, such as hot alcohol or acetone, to yield the pure, colorless, crystalline substance he described.

The workflow for this historical isolation can be visualized as follows:

From Anhydride to Acid: The Emergence of this compound

The initial focus of 19th-century chemists was on cantharidin, the crystalline substance isolated by Robiquet. The concept of this compound as a distinct chemical entity arose from the study of cantharidin's chemical properties, specifically its reaction with alkaline solutions. Cantharidin is the anhydride of this compound. In the presence of water and a base, the anhydride ring opens to form a dicarboxylate salt, which upon acidification, yields this compound.

While a specific "discovery" of this compound is not as clearly documented as that of cantharidin, it was an inevitable consequence of the systematic chemical characterization of cantharidin that occurred throughout the 19th century. Early chemists would have observed that cantharidin dissolves in aqueous alkali to form salts, a characteristic reaction of acid anhydrides.

Conceptual Protocol for the Preparation of this compound

The following protocol is based on the fundamental chemical principles that would have been applied in the 19th century to study the acidic properties of cantharidin.

Experimental Protocol: Hydrolysis of Cantharidin to this compound

-

Saponification: A known quantity of pure cantharidin is dissolved in an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The mixture is gently warmed to ensure the complete opening of the anhydride ring, forming the corresponding dicarboxylate salt (potassium or sodium cantharidate).

-

Acidification: The alkaline solution of the cantharidate salt is then carefully acidified with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Precipitation and Isolation: Upon acidification, the dicarboxylic acid, this compound, being less soluble in acidic aqueous solution than its salt, would precipitate out of the solution.

-

Purification: The precipitated this compound can then be collected by filtration, washed with cold water to remove any remaining salts and acid, and then dried. Further purification could be achieved by recrystallization.

The chemical relationship between cantharidin and this compound is a reversible hydrolysis/dehydration reaction.

Early Chemical Analysis and Characterization

The elucidation of the chemical nature of cantharidin and this compound was a gradual process that spanned over a century, relying on the analytical techniques available at the time.

Elemental Analysis and Molecular Formula

Following its isolation, one of the first steps was to determine the elemental composition of cantharidin. Through combustion analysis, a common technique in the 19th century, chemists could determine the relative amounts of carbon, hydrogen, and oxygen. In 1877, a chemist named Piccard determined the molecular formula of cantharidin to be C₁₀H₁₂O₄.

Structural Elucidation

The complex, bridged tricyclic structure of cantharidin posed a significant challenge to 19th and early 20th-century chemists. The correct molecular structure was finally identified by Gadamer in 1914. This was a remarkable achievement that relied on a combination of chemical degradation studies, reaction chemistry, and deductive reasoning.

Quantitative Data from Historical and Early Chemical Studies

The following tables summarize some of the key quantitative data that were determined during the historical investigation of cantharidin and the later characterization of this compound. It is important to note that the precision of these early measurements may not meet modern standards.

Table 1: Physical and Chemical Properties of Cantharidin

| Property | Historical Value/Observation | Modern Value |

| Molecular Formula | C₁₀H₁₂O₄ (Piccard, 1877) | C₁₀H₁₂O₄ |

| Appearance | Colorless, odorless crystalline solid (Robiquet, 1810) | White crystalline solid |

| Melting Point | 215-216 °C | 218 °C |

| Boiling Point | - | 326.9 ± 35.0 °C at 760 mmHg |

| Solubility | Slightly soluble in water; soluble in various organic solvents | 31 mg/L in water at 20 °C |

Table 2: Properties of this compound

Note: Specific historical quantitative data for this compound is not well-documented in easily accessible sources. The following are modern values, which would have been conceptually understood in the 19th century as the properties of the diacid derivative of cantharidin.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₅ |

| Molecular Weight | 214.22 g/mol |

| Appearance | Solid |

| Solubility | Soluble in warm ethanol (10 mg/mL) and DMSO (25 mg/mL) |

| Acidity | Dicarboxylic acid |

Historical Perspectives on the Mechanism of Action

In the 19th and early 20th centuries, a molecular understanding of drug action was non-existent. The effects of cantharidin were described phenomenologically. Its most prominent and well-known effect was its vesicant (blistering) action on the skin. Early researchers and physicians knew that topical application caused inflammation and the formation of blisters. If ingested, it was known to be a violent poison, causing severe irritation to the gastrointestinal and urinary tracts.

The historical "mechanism" was therefore understood in terms of its irritant and inflammatory properties. The aphrodisiac effect, for which it was infamous, was correctly attributed to the severe inflammation and irritation of the urethra as the body attempted to excrete the toxin. There was no concept of specific receptor binding or enzyme inhibition.

It is only with modern biochemical and pharmacological techniques that the true mechanism of action has been elucidated: the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). This specific molecular interaction underlies the diverse and potent physiological effects of cantharidin and this compound.

Conclusion

The journey from the use of crude blister beetle preparations in antiquity to the isolation and characterization of cantharidin and its corresponding acid is a story of scientific progress. Pierre-Joseph Robiquet's pioneering work in 1810 not only provided a pure substance for study but also helped to launch the field of natural product chemistry. The subsequent century of research, employing the analytical tools of the time, unraveled the fundamental chemical nature of this potent molecule. While the historical understanding of its mechanism was limited to its observable toxic and irritant effects, this early foundational work was essential for the modern-day investigations that have identified its specific molecular targets and have renewed interest in its therapeutic potential. This historical context is invaluable for today's researchers, providing a deeper appreciation for the scientific lineage of this fascinating and powerful natural product.

The Potent Biological Activity of Cantharidic Acid and Its Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biological activities of cantharidic acid and its derivatives, with a primary focus on their anticancer properties. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. Cantharidin, a terpenoid isolated from blister beetles, and its synthetic derivatives have demonstrated significant therapeutic potential, primarily through the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A).[1][2][3] This inhibition triggers a cascade of cellular events, including cell cycle arrest and apoptosis, making these compounds promising candidates for further investigation in oncology.[1][4]

Core Biological Activities and Mechanisms of Action

This compound and its derivatives exert a range of biological effects, with their anticancer activity being the most extensively studied. The primary mechanism of action is the potent and selective inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in regulating numerous cellular processes.[5][6][7][8] By inhibiting PP2A, cantharidin and its analogs lead to the hyperphosphorylation of various substrate proteins, disrupting critical signaling pathways that control cell growth, proliferation, and survival.[5][7]

Key biological activities include:

-

Induction of Apoptosis: Cantharidin and its derivatives trigger programmed cell death in a variety of cancer cell lines.[1][5][6] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][7] Evidence suggests the involvement of caspase activation (caspase-3, -8, and -9), upregulation of pro-apoptotic proteins like Bax and Bak, and downregulation of anti-apoptotic proteins such as Bcl-2.[1][5][9]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, most notably at the G2/M phase.[5][10] This arrest prevents cancer cells from dividing and proliferating.[11] The mechanism involves the modulation of key cell cycle regulators.[10]

-

Anti-Angiogenesis: Norcantharidin (NCTD), a demethylated derivative of cantharidin, has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[12][13][14][15][16][17] This is achieved by targeting pathways involving vascular endothelial growth factor (VEGF).[15][18]

-

Modulation of Signaling Pathways: Cantharidin and its derivatives impact multiple signaling pathways critical for cancer cell survival and proliferation, including the JAK/STAT, PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[19]

Quantitative Data on Biological Activity

The cytotoxic effects of cantharidin and its derivatives have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds. The following tables summarize the IC50 values for cantharidin and norcantharidin in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Cantharidin | Hep 3B | Hepatocellular Carcinoma | 2.2 | [20] |

| Cantharidin | DU-145 | Prostate Carcinoma | 19.8 | [20] |

| Cantharidin | T 24 | Bladder Carcinoma | Varies with duration | [21] |

| Cantharidin | HT 29 | Colon Carcinoma | Varies with duration | [21] |

| Norcantharidin | HCT116 | Colorectal Cancer | 54.71 (48h) | [20] |

| Norcantharidin | HT-29 | Colorectal Cancer | 41.73 (48h) | [20] |

| Norcantharidin | MG63 | Osteosarcoma | Varies with duration | [6] |

| Norcantharidin | HOS | Osteosarcoma | Varies with duration | [6] |

| Norcantharidin | DU145 | Prostate Cancer | Varies with concentration | [1] |

Table 1: IC50 Values of Cantharidin and Norcantharidin in Various Cancer Cell Lines.

| Derivative Type | Cell Lines | General Activity | Citation |

| Cantharidinimides | HL-60, Hep 3B, Hep G2, NUGC, HONE-1 | Varies, some more potent than cantharidin | [4][13][22] |

| 1,3,4-Thiadiazole Derivatives | A549, PC-3 | Moderate inhibitory activities | [23] |

| Norcantharimides | HT29, SW480, MCF-7, A2780, H460, A431, DU145, BE2-C, SJ-G2 | Modest to good broad-spectrum cytotoxicity | [24] |

Table 2: Cytotoxic Activity of Various Cantharidin Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its derivatives.

Synthesis of Norcantharidin

Norcantharidin can be synthesized via a Diels-Alder reaction between furan and maleic anhydride, followed by reduction.[12][23][25]

Materials:

-

Furan

-

Maleic anhydride

-

Toluene

-

Reagents for reduction (e.g., catalytic hydrogenation)

Procedure:

-

A solution of maleic anhydride and furan in toluene is refluxed for 24 hours.[12]

-

The resulting product, 5,6-dehydronorcantharidin, is then isolated.[23]

-

The intermediate is subsequently reduced to yield norcantharidin.[23]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Cantharidin or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)[1]

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.[1]

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[6]

-

Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

Cantharidin or its derivatives

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.[1][6]

-

Resuspend the cells in binding buffer.[1]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[1][6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell lines

-

6-well plates

-

Cantharidin or its derivatives

-

PBS

-

RNase A[27]

-

Flow cytometer

Procedure:

-

Seed and treat cells as in the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate at -20°C.[5][6][27]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A and incubate in the dark.[6][27]

-

Analyze the DNA content of the cells using a flow cytometer.[5][6][19]

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

Materials:

-

Cancer cell lines

-

Cantharidin or its derivatives

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[28][29]

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[29]

-

Primary antibodies (e.g., anti-phospho-STAT3, anti-β-catenin)

-

HRP-conjugated secondary antibodies[29]

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the test compound and then lyse the cells to extract proteins.[29]

-

Determine the protein concentration of the lysates.[29]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[28]

-

Block the membrane to prevent non-specific antibody binding.[29]

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[29]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.[29]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and its derivatives.

References

- 1. Norcantharidin Induced DU145 Cell Apoptosis through ROS-Mediated Mitochondrial Dysfunction and Energy Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of cantharidin and cantharidin derivates on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cantharidin, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Canthardin Sulfanilamides and Their Acid Anhydride Analogues via a Ring-Opening Reaction of Activated Aziridines and Their Associated Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. Norcantharidin Inhibits an Angiogenesis of Croquel-180 Sarcomatous Cells , Biochemistry and Molecular Biology, Science Publishing Group [bmolbio.org]

- 15. Norcantharidin anti-angiogenesis activity possibly through an endothelial cell pathway in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Norcantharidin is a small-molecule synthetic compound with anti-angiogenesis effect [pubmed.ncbi.nlm.nih.gov]

- 17. Norcantharidin Anti-Angiogenesis Activity Possibly through an Endothelial Cell Pathway in Human Colorectal Cancer [journal.waocp.org]

- 18. Norcantharidin inhibits tumor angiogenesis via blocking VEGFR2/MEK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and antiproliferative assay of norcantharidin derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Norcantharidin Sensitizes Colorectal Cancer Cells to Radiotherapy via Reactive Oxygen Species–DRP1-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cancer.wisc.edu [cancer.wisc.edu]

- 28. JAK–STAT signalling controls cancer stem cell properties including chemotherapy resistance in myxoid liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Cantharidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantharidic acid, the hydrolyzed form of cantharidin, is a molecule of significant interest in biomedical research, primarily for its potent and selective inhibition of protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1] This inhibition triggers a cascade of cellular events, making this compound a valuable tool for studying cellular signaling pathways and a potential candidate for therapeutic development, particularly in oncology. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its mechanism of action through key signaling pathways.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and biological activity. The following tables summarize the key physicochemical data for this compound and its precursor, cantharidin.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₅ | [2] |

| Molecular Weight | 214.22 g/mol | [2] |

| Appearance | White solid | |

| Solubility | Soluble in warm ethanol (10 mg/mL) and DMSO (25 mg/mL). The sodium salt is soluble in PBS (pH 7.2) at approximately 2 mg/mL. | [3] |

| pKa | Data not available. As a dicarboxylic acid, it is expected to have two pKa values. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| CAS Number | 28874-45-5 |

Table 2: Physicochemical Properties of Cantharidin (anhydride precursor)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [4][5] |

| Molecular Weight | 196.20 g/mol | [4][5] |

| Appearance | White crystalline powder | [4] |

| Solubility | Insoluble in cold water; slightly soluble in hot water. Soluble in acetone, chloroform, ether, and ethyl acetate. | [6] |

| Melting Point | 215-217 °C | [4][5] |

| Boiling Point | Sublimes at high temperatures. | [6] |

| CAS Number | 56-25-7 | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. The following sections outline standard experimental protocols that can be adapted for the characterization of this compound.

Preparation of this compound from Cantharidin

This compound is typically prepared by the hydrolysis of its anhydride, cantharidin.

-

Protocol:

-

Dissolve cantharidin in an aqueous solution with a basic pH. The hydrolysis of the anhydride to the dicarboxylic acid is facilitated under alkaline conditions.[7][8]

-

Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the complete conversion of cantharidin to this compound.[7][8]

-

Adjust the pH of the solution as needed for subsequent experiments or for the isolation of this compound or its salt.

-

Melting Point Determination

The melting point is a critical indicator of purity.

-

Protocol:

-

A small, finely powdered sample of the substance is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range. For a pure substance, this range is typically narrow.

-

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at a given pH, which affects its solubility and biological interactions.

-

Protocol (Potentiometric Titration):

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is low).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. As this compound is a dicarboxylic acid, two equivalence points and two pKa values are expected.

-

Spectroscopic Analysis

Spectroscopic techniques are vital for structural elucidation and quantification.

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., ethanol, water).

-

Use a UV-Vis spectrophotometer to scan the absorbance of the solution over a specific wavelength range (typically 200-400 nm for organic molecules).

-

The resulting spectrum will show the wavelengths at which the molecule absorbs light, which is characteristic of its electronic structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare the sample, either as a solid mixed with KBr to form a pellet or as a thin film.

-

Place the sample in the FTIR spectrometer.

-

Acquire the infrared spectrum, which shows the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule (e.g., O-H stretch of the carboxylic acids, C=O stretch of the carboxyl groups).

-

-

Mass Spectrometry (MS):

-

Introduce a solution of the sample into the mass spectrometer.

-

Ionize the sample using an appropriate technique (e.g., electrospray ionization - ESI).

-

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

-

Signaling Pathways and Experimental Workflows

This compound's primary mechanism of action involves the inhibition of PP2A, a serine/threonine phosphatase that plays a crucial role in regulating numerous cellular processes, including cell cycle progression and apoptosis.

This compound-Induced Apoptotic Signaling Pathway

Inhibition of PP2A by this compound leads to the hyperphosphorylation of several downstream proteins, which in turn activates pro-apoptotic signaling cascades. A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, this compound has been shown to activate the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, leading to the activation of executioner caspases and subsequent apoptosis.

Caption: this compound induces apoptosis by inhibiting PP2A, leading to MAPK activation and subsequent caspase cascade.

Experimental Workflow for Investigating this compound's Effects on Cancer Cells

A typical workflow to study the anticancer effects of this compound involves a series of in vitro experiments.

Caption: A standard workflow for assessing the anticancer effects of this compound in vitro.

Conclusion

This compound is a valuable research tool with therapeutic potential, primarily due to its potent inhibition of PP2A. While its biological activities are increasingly well-documented, a comprehensive and experimentally verified dataset of its fundamental physicochemical properties, such as its melting point and pKa values, remains to be fully established. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for working with this compelling molecule and to encourage further investigation into its properties and applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Cantharidin Cantharidine [sigmaaldrich.com]

- 5. Cantharidin CAS#: 56-25-7 [m.chemicalbook.com]

- 6. Cantharidin | C10H12O4 | CID 5944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Stability of cantharidin and this compound in Mylabris aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Cantharidic Acid: A Selective Inhibitor of Protein Phosphatase 1 and 2A - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of cantharidic acid as a selective inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two key serine/threonine phosphatases involved in a myriad of cellular processes. This compound, the dicarboxylic acid derivative of cantharidin, demonstrates potent and selective inhibition of these phosphatases, making it a valuable tool for studying cellular signaling and a potential lead compound in drug discovery. This document details the inhibitory profile of this compound, provides experimental protocols for its synthesis and for assessing its inhibitory activity, and illustrates its impact on key signaling pathways.

Introduction

Protein phosphorylation and dephosphorylation are fundamental mechanisms regulating a vast array of cellular functions, including signal transduction, cell cycle progression, and apoptosis. Protein phosphatases, the enzymes that catalyze the removal of phosphate groups from proteins, are critical counterparts to protein kinases. Among the major classes of serine/threonine phosphatases, protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) are highly conserved and ubiquitously expressed, playing crucial roles in maintaining cellular homeostasis.

Cantharidin, a natural toxin produced by blister beetles, is a well-known inhibitor of PP1 and PP2A. Its hydrolyzed form, this compound, also exhibits potent inhibitory activity. Notably, this compound often displays greater selectivity for PP2A over PP1, making it a valuable molecular probe to dissect the distinct functions of these closely related enzymes. This guide explores the quantitative aspects of this inhibition, provides detailed methodologies for its study, and visualizes the cellular pathways affected.

Quantitative Inhibition Data

The inhibitory potency of this compound and its parent compound, cantharidin, against PP1 and PP2A is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The data compiled from various studies highlights the selectivity of these compounds.

| Compound | Target Phosphatase | IC50 (µM) | Reference |

| This compound | Protein Phosphatase 1 (PP1) | ~2.0 - 4.8 | [1] |

| This compound | Protein Phosphatase 2A (PP2A) | ~0.2 - 0.5 | [1] |

| Cantharidin | Protein Phosphatase 1 (PP1) | 1.7 - 1.8 | [1][2] |

| Cantharidin | Protein Phosphatase 2A (PP2A) | 0.16 - 0.2 | [1][2] |

Experimental Protocols

Synthesis of this compound from Cantharidin

This compound can be synthesized from its anhydride precursor, cantharidin, through alkaline hydrolysis. This process involves the opening of the anhydride ring to form the dicarboxylic acid.

Principle: The anhydride ring of cantharidin is susceptible to nucleophilic attack by hydroxide ions under basic conditions, leading to ring-opening and the formation of the dicarboxylate salt. Subsequent acidification protonates the carboxylate groups to yield this compound.

Generalized Protocol:

-

Dissolution: Dissolve cantharidin in a suitable organic solvent, such as ethanol or methanol.

-

Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the cantharidin solution. The reaction is typically carried out at room temperature or with gentle heating to facilitate the hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The conversion is favored by alkaline pH.[3][4]

-

Acidification: Once the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully acidify the solution with a dilute strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will protonate the dicarboxylate to form this compound, which may precipitate out of the solution.

-

Isolation and Purification: The precipitated this compound can be collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Logical Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound from cantharidin via alkaline hydrolysis.

Protein Phosphatase Inhibition Assay

The inhibitory activity of this compound on PP1 and PP2A can be determined using a colorimetric assay that measures the release of free phosphate from a substrate. The malachite green assay is a common and sensitive method for this purpose.

Principle: The assay measures the amount of inorganic phosphate released from a phosphopeptide substrate by the action of the phosphatase. The released phosphate forms a colored complex with malachite green and molybdate, and the absorbance of this complex is measured spectrophotometrically. The presence of an inhibitor, such as this compound, will reduce the amount of phosphate released, leading to a decrease in color development.

Detailed Protocol (based on a generic malachite green assay):

Materials:

-

Purified recombinant PP1 and PP2A enzymes

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphopeptide substrate (e.g., a synthetic phosphopeptide specific for PP1/PP2A)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

-

Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)

-

Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare the working phosphopeptide substrate solution in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

This compound solution at various concentrations (or solvent control)

-

Purified PP1 or PP2A enzyme

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction and Color Development: Stop the reaction by adding Malachite Green Reagent A, followed by Malachite Green Reagent B. Allow the color to develop for 15-20 minutes at room temperature.

-

Measure Absorbance: Read the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

-

Data Analysis:

-

Generate a phosphate standard curve by plotting the absorbance values of the phosphate standards against their known concentrations.

-

Determine the amount of phosphate released in each reaction from the standard curve.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow for PP1/PP2A Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Cantharidin, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102268006B - Method for extracting cantharidin from compound enzyme - Google Patents [patents.google.com]

- 4. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

The Vesicant's Double-Edged Sword: A Technical Guide to the Natural Sources and Synthesis of Cantharidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cantharidic acid, the hydrolytic product of cantharidin, is a potent natural toxin with a long history in traditional medicine and a growing interest in modern pharmacology for its anticancer and other therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of cantharidin, detailing its variable concentrations across different insect species. It further presents a thorough examination of the pivotal chemical synthesis routes developed to date, offering insights into their methodologies. The document elucidates the primary mechanism of action of cantharidin as a protein phosphatase 2A (PP2A) inhibitor and details the subsequent impact on critical cellular signaling pathways. This guide is intended to be a valuable resource for researchers and professionals in drug development, providing foundational knowledge and detailed protocols to support further investigation and application of this multifaceted compound.

Natural Sources of Cantharidin

Cantharidin is a terpenoid anhydride produced naturally by beetles belonging to the Meloidae (blister beetles) and Oedemeridae families.[1][2][3] Its concentration in these insects can vary significantly based on species, sex, and geographical location.[4] Typically, males synthesize cantharidin and transfer it to females during mating as a nuptial gift, which the female then uses to coat her eggs for protection against predators.[1][2][4]

Quantitative Analysis of Cantharidin Content in Various Beetle Species

The amount of cantharidin present in different species of blister beetles is a critical factor for both ecological studies and potential natural sourcing. The following table summarizes the cantharidin content found in several species of Meloidae and Oedemeridae.

| Family | Species | Sex | Cantharidin Content (mg/beetle) | Cantharidin Content (% of dry weight) | Reference |

| Meloidae | Epicauta pennsylvanica | - | ~0.2 | - | [4] |

| Meloidae | Epicauta maculata | - | ~0.7 | - | [4] |

| Meloidae | Epicauta immaculata | - | ~4.8 | - | [4] |

| Meloidae | Epicauta occidentalis | Male | 198-266 µ g/beetle | ~1% | |

| Meloidae | Epicauta fabricii | - | Lower than E. occidentalis | - | |

| Meloidae | Epicauta pestifera | - | Lower than E. occidentalis | - | |

| Meloidae | Berberomeloe majalis | Male | - | 6.42 ± 5.13 | [4] |

| Meloidae | Berberomeloe majalis | Female | - | 0.91 ± 1.26 | [4] |

| Meloidae | Mylabris spp. | - | - | >0.35% | |

| Oedemeridae | Oedemera podagrariae ventralis | Male | 0.00389 | 0.03-0.16% | [5] |

| Oedemeridae | Oedemera podagrariae ventralis | Female | 0.02168 | 0.03-0.16% | [5] |

Extraction of Cantharidin from Natural Sources

The extraction of cantharidin from blister beetles is a crucial first step for its purification and subsequent use. Various methods have been developed, primarily involving solvent extraction.

Experimental Protocol: Ultrasonic-Assisted Solvent Extraction

This protocol is a general guideline based on modern extraction techniques.

Materials:

-

Dried and powdered blister beetles (e.g., Mylabris species)

-

Acetone

-

Chloroform

-

Petroleum ether

-

Filter paper

-

Rotary evaporator

-

Ultrasonic bath

-

Heating mantle

Procedure:

-

Preparation: The dried bodies of the blister beetles are pulverized to a fine powder to increase the surface area for extraction.

-

Ultrasonic Extraction: The beetle powder is suspended in acetone at a specific mass-to-volume ratio (e.g., 1:4 to 1:10 g/mL).[6] The mixture is then subjected to continuous countercurrent ultrasonic extraction.[6]

-

Filtration and Concentration: The extract is filtered to remove solid insect debris. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to remove a portion of the acetone.[6]

-

Degreasing: The concentrated extract is washed with petroleum ether to remove fats and other nonpolar impurities.[7]

-

Crystallization: The defatted extract is cooled to induce the crystallization of crude cantharidin.[6]

-

Recrystallization: The crude cantharidin is dissolved in a minimal amount of hot chloroform.[6] The solution is then filtered while hot to remove any insoluble impurities. The filtrate is allowed to cool slowly, promoting the formation of pure cantharidin crystals. The purified crystals are then collected by filtration and dried.

References

- 1. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

- 2. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. Cantharidin - Wikipedia [en.wikipedia.org]

- 5. Quantitative Characterization of Cantharidin in the False Blister Beetle, Oedemera podagrariae ventralis, of the Southern Slopes of Mount Elborz, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102336765A - Method for extracting cantharidin from cantharides - Google Patents [patents.google.com]

- 7. CN101798309A - Method for preparing cantharidin from cantharides - Google Patents [patents.google.com]

The Core Molecular Pathways Affected by Cantharidic Acid Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantharidic acid, the hydrolytic product of cantharidin, is a potent natural compound that has garnered significant interest in oncological research. Derived from blister beetles, it has been shown to exhibit significant anticancer activities across a variety of tumor cell lines. This technical guide provides a comprehensive overview of the core molecular pathways modulated by this compound, with a focus on its mechanism of action as a protein phosphatase 2A (PP2A) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling cascades to support further research and drug development efforts.

Data Presentation: Efficacy of Cantharidin and this compound

The cytotoxic effects of cantharidin and its derivative, this compound, have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of this activity. While specific IC50 values for this compound are less commonly reported in foundational literature, the data for its parent compound, cantharidin, provide a strong indication of its potent anticancer properties.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Treatment Duration |

| HL-60 | Acute Myeloid Leukemia | This compound | Concentration-dependent inhibition (0-20 µM) | Not Specified |

| SK-Hep-1 | Hepatocellular Carcinoma | This compound | Dose-dependent inhibition | Not Specified |

| HONE-1 | Nasopharyngeal Carcinoma | This compound | Marked reduction in viability | Not Specified |

| NPC-39 | Nasopharyngeal Carcinoma | This compound | Marked reduction in viability | Not Specified |

| NPC-BM | Nasopharyngeal Carcinoma | This compound | Marked reduction in viability | Not Specified |

| Hep 3B | Hepatocellular Carcinoma | Cantharidin | 2.2 | 36 hours[1] |

| DU-145 | Prostate Carcinoma | Cantharidin | 19.8 | 36 hours[1] |

| T 24 | Bladder Carcinoma | Cantharidin | Higher than HT 29 for >24h | >24 hours[2] |

| HT 29 | Colon Carcinoma | Cantharidin | Lower than T 24 for >24h | >24 hours[2] |

| PANC-1 | Pancreatic Cancer | Cantharidin | Dose- and time-dependent inhibition | Not Specified[3] |

| CFPAC-1 | Pancreatic Cancer | Cantharidin | Dose- and time-dependent inhibition | Not Specified[3] |

| BxPC-3 | Pancreatic Cancer | Cantharidin | Dose- and time-dependent inhibition | Not Specified[3] |

| Capan-1 | Pancreatic Cancer | Cantharidin | Dose- and time-dependent inhibition | Not Specified[3] |

Core Molecular Mechanisms of this compound

The primary mechanism of action of this compound is the inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase. This inhibition triggers a cascade of downstream signaling events that collectively contribute to its anticancer effects.

Protein Phosphatase 2A (PP2A) Inhibition

This compound is a potent and selective inhibitor of PP2A.[4] PP2A is a crucial regulator of numerous cellular processes, and its inhibition by this compound leads to the hyperphosphorylation of various substrate proteins. This aberrant phosphorylation disrupts normal cellular signaling, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cells.[5][6][7][8] This programmed cell death is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound treatment leads to the upregulation of pro-apoptotic Bcl-2 family proteins like Bax and Bak, and downregulation of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: The extrinsic pathway is also activated, as evidenced by the upregulation of death receptors and the activation of caspase-8.

The convergence of both pathways on caspase-3 activation leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately, cell death.[5]

Activation of MAPK Signaling Pathways

The inhibition of PP2A by this compound leads to the sustained activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways.[5][6][7] This prolonged activation, in contrast to the transient activation often associated with cell survival, promotes apoptosis.

-

p38 MAPK Pathway: this compound treatment results in the phosphorylation and activation of p38 MAPK.[6][7][8] The use of specific p38 inhibitors has been shown to abolish this compound-induced apoptosis, confirming the critical role of this pathway.[6][7]

-

JNK Pathway: Similarly, the JNK pathway is activated in response to this compound.[5] JNK activation has been directly linked to the activation of caspases and the induction of apoptosis.[5]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, further contributing to its pro-apoptotic effects. By downregulating the phosphorylation of key components of this pathway, this compound suppresses pro-survival signals and enhances apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, primarily at the G2/M phase.[4] This is often associated with alterations in the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Generation of Reactive Oxygen Species (ROS)

Some studies have indicated that this compound treatment can lead to the generation of reactive oxygen species (ROS). The resulting oxidative stress can further contribute to cellular damage and the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

1. Cell Lysis:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, p-p38, p-JNK, Akt, p-Akt, Bcl-2, Bax, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Preparation:

-

Treat cells with this compound as required.

-

Harvest both adherent and floating cells and wash them with cold PBS.

2. Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

3. Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

1. Cell Preparation and Fixation:

-

Treat cells with this compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

2. Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

3. Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA)

This assay measures the intracellular generation of ROS.

1. Cell Preparation and Staining:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound for the desired time.

-

Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free media. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

2. Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

This compound exerts its potent anticancer effects through a multi-pronged molecular mechanism, with the inhibition of protein phosphatase 2A at its core. This primary action triggers the activation of pro-apoptotic MAPK signaling pathways (p38 and JNK), the inhibition of the pro-survival PI3K/Akt pathway, and the induction of cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and to develop novel anticancer strategies targeting these critical molecular pathways. The continued exploration of this compound and its derivatives holds significant promise for the future of oncology drug development.

References

- 1. medicaljournalssweden.se [medicaljournalssweden.se]

- 2. Simultaneous Quantification of Protein Expression and Modifications by Top-down Targeted Proteomics: A Case of the Sarcomeric Subproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Proteomics Analysis for the Identification of Differential Protein Expression in Calf Muscles between Young and Old SD Rats Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces apoptosis through the p38 MAPK signaling pathway in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using Cantharidic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cantharidic acid, an active derivative of cantharidin, in various in vitro assays. The protocols detailed herein are designed to assess its cytotoxic effects, impact on cell cycle progression, induction of apoptosis, and its primary mechanism of action as a protein phosphatase inhibitor.

This compound, a potent inhibitor of protein phosphatase 2A (PP2A), serves as a valuable tool for studying cellular signaling pathways and holds potential as an anti-cancer agent.[1][2] Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines makes it a compound of significant interest in oncological research.[3][4][5][6]

Data Presentation: Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of cantharidin, the parent compound of this compound, against various cancer cell lines. This data provides a comparative baseline for researchers working with this compound.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| colo 205 | Colorectal Cancer | 20.53 | Not Specified | [3] |

| PANC-1 | Pancreatic Cancer | 9.42 | 72 | [7] |

| CFPAC-1 | Pancreatic Cancer | 7.25 | 72 | [7] |

| BxPC-3 | Pancreatic Cancer | 6.09 | 72 | [7] |

| Capan-1 | Pancreatic Cancer | 5.56 | 72 | [7] |

| Hep 3B | Hepatocellular Carcinoma | 2.2 | 36 | [8] |

| Chang Liver | Normal Liver Cells | 30.2 | 36 | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Cells treated with this compound

-

Binding buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in the provided binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]

-

Analysis: Analyze the stained cells by flow cytometry.[6][7]

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cells treated with this compound

-

Cold 70-80% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as required and harvest them.

-

Fixation: Fix the cells by dropwise addition of cold ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.[9]

-

Staining: Wash the cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark.[7]

-

Analysis: Analyze the cell cycle distribution using a flow cytometer.[5][6][7]

Protein Phosphatase 2A (PP2A) Inhibition Assay

This non-radioactive, colorimetric assay measures the activity of PP2A in the presence of this compound.

Materials:

-

Serine/Threonine Phosphatase Assay Kit (e.g., from Promega)

-

Cell lysate from cells treated with this compound

-

PP2A-specific phosphopeptide substrate

-

Sephadex G-25 spin columns

Procedure:

-

Lysate Preparation: Prepare cell lysates and remove free phosphate using Sephadex G-25 spin columns.[7]

-

Assay Reaction: In a 96-well plate, add the cell lysate to the reaction buffer containing the PP2A-specific phosphopeptide substrate.[7]

-

Incubation: Incubate the plate to allow for dephosphorylation.

-

Color Development: Add the molybdate dye/additive mixture to stop the reaction and develop the color.

-

Absorbance Reading: Measure the absorbance at 600-630 nm. The amount of phosphate released is proportional to PP2A activity.

Visualizations: Diagrams of Pathways and Workflows

Caption: this compound Signaling Pathway.[6]

Caption: Workflow for MTT Cytotoxicity Assay.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

References

- 1. Cantharidin-binding protein: identification as protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress-independent growth inhibition of pancreatic cancer cells through G2/M cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cantharidin induces G2/M phase arrest and apoptosis in human colorectal cancer colo 205 cells through inhibition of CDK1 activity and caspase-dependent signaling pathways [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Cantharidin induces G2/M phase arrest and apoptosis in human gastric cancer SGC-7901 and BGC-823 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis through the p38 MAPK signaling pathway in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic effects of cantharidin on the growth of normal and carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes: Cantharidic Acid in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantharidic acid (CA), the hydrolysis product of the natural toxin cantharidin, has emerged as a compound of significant interest in oncological research.[1][2] Cantharidin, traditionally extracted from blister beetles of the Meloidae family, has a long history in traditional Chinese medicine for treating various ailments, including cancer.[3][4][5] Modern research has identified cantharidin and its derivatives, such as the less toxic and water-soluble norcantharidin (NCTD), as potent anticancer agents.[4][6][7] The primary mechanism of action for these compounds is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A).[8][9][10][11] This inhibition triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis in a wide range of cancer cell lines.[5][8][12] These application notes provide a summary of the mechanisms, quantitative data, and detailed protocols for studying the effects of this compound in cancer cell lines.

Mechanism of Action